molecular formula C7H9NO4 B058355 Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate CAS No. 123770-62-7

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No.: B058355
CAS No.: 123770-62-7
M. Wt: 171.15 g/mol
InChI Key: ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H9NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-oxo-3-(hydroxymethyl)propanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (CAS Number: 123770-62-7) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a hydroxymethyl group at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C7H9NO4C_7H_9NO_4 with a molecular weight of approximately 171.15 g/mol . The presence of the hydroxymethyl group enhances its hydrophilicity, potentially influencing its interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

  • Esterification : Reaction of isoxazole-3-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via a nucleophilic substitution reaction using formaldehyde derivatives .

Biological Activity

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Anticancer Properties : Research has shown potential anticancer effects, with studies suggesting that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound's ability to interact with enzymes has been highlighted, suggesting that it may serve as a lead compound for developing enzyme inhibitors targeting diseases such as cancer and inflammation .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Binding Affinity : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
  • Covalent Interactions : The compound may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer PotentialInduced apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation.
Enzyme InhibitionIdentified as a potential inhibitor for certain enzymes involved in metabolic pathways related to inflammation.

Comparative Analysis with Similar Compounds

This compound can be compared to other isoxazole derivatives:

CompoundStructureBiological Activity
Ethyl 5-(bromomethyl)isoxazole-3-carboxylateBromine instead of hydroxymethylEnhanced reactivity but different biological profile
Ethyl 5-(carboxymethyl)isoxazole-3-carboxylateAdditional carboxylic acid groupPotentially different solubility and reactivity properties

Properties

IUPAC Name

ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVVVEYXDQMHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429014
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-62-7
Record name Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123770-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID40429014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a mixture of propargyl alcohol (1.0 mL; 16.76 mmol) and ethyl 2-nitroacetate (3.79 mL; 33.52 mmol) in ethanol (23.5 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.194 g; 1.68 mmol). The tube was heated at 80° C. for 72 h. After cooling, the mixture was evaporated to dryness and the residue was purified by flash chromatography on silica gel (eluent: 0 to 6% methanol in dichloromethane) to yield 2.32 g (81%) of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
3.79 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
solvent
Reaction Step One
Quantity
0.194 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of ethynylcyclopentane (0.74 mL; 6.05 mmol) and ethyl 2-nitroacetate (1.37 mL; 12.11 mmol) in ethanol (9 mL) in an Ace pressure tube was added 1,4-diazobicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol). The tube was heated at 80° C. for 96 h. The mixture was evaporated. The flash chromatography on silica gel (eluent: 20 to 80% dichloromethane in heptane) of the residue provided 1.21 g (96%) of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate as an oil.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
ethyl 2-nitroacetate
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

24.03 g of 2-propene-1-ol and 16.24 g of ethyl (2E)-chloro(hydroxyimino)acetate were dissolved in 100 ml of tetrahydrofuran, and 12.12 ml of triethylamine dissolved in 50 ml of tetrahydrofuran was then added dropwise at 0° C. over 30 minutes. The mixture was stirred at room temperature overnight. After aqueous saturated sodium chloride was added, the reaction mixture was separated into layers. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over aqueous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 14.22 g of ethyl 5-(hydroxymethyl)-isoxazole-3-carboxylate.
Quantity
24.03 g
Type
reactant
Reaction Step One
Quantity
16.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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